(R)-carnitinyl-CoA betaine

Enzyme Specificity Stereochemistry Carnitine Metabolism

Enzymatic studies of L-carnitine metabolism often fail due to incorrect CoA analogs. (R)-Carnitinyl-CoA betaine is the authentic CoA-activated intermediate essential for CaiB CoA-transferase and CaiC ligase assays. • Enables accurate kinetic characterization (Km, Vmax, kcat) of wild-type and mutant CaiB/CaiC enzymes • Validated co-crystallization ligand (PDB: 1XVV) for structural biology studies • Critical analytical standard for metabolic engineering of L-carnitine bioproduction strains, where CaiC overexpression boosts yields nearly 20-fold

Molecular Formula C28H49N8O18P3S
Molecular Weight 910.7 g/mol
Cat. No. B1240407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-carnitinyl-CoA betaine
Molecular FormulaC28H49N8O18P3S
Molecular Weight910.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O
InChIInChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1
InChIKeyBBRISSLDTUHWKG-PVMHLSDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Carnitinyl-CoA Betaine in Carnitine Metabolism


(R)-carnitinyl-CoA betaine (L-carnitinyl-CoA betaine) is an ammonium betaine and a 3-hydroxy fatty acyl-CoA derivative that serves as a critical intermediate in bacterial L-carnitine metabolism [1]. This compound is the CoA-activated form of L-carnitine, generated by the ATP-dependent ligation of CoA to the carboxyl group of L-carnitine, a reaction catalyzed by carnitine-CoA ligase (CaiC) in organisms such as *Escherichia coli* [2]. Its molecular formula is C₂₈H₄₉N₈O₁₈P₃S, with a monoisotopic mass of 910.21 Da [3]. As a high-energy thioester, it plays a central role as an acyl donor in subsequent enzymatic transformations, including CoA-transferase reactions, which are essential for the microbial assimilation and degradation of L-carnitine as a carbon and nitrogen source [2].

1
Bacterial L-carnitine metabolism intermediate; CoA-activated thioester for enzymatic studies
2
Chiral specificity: (R)-enantiomer required for native pathway and bioproduction research
3
Supports CoA-transferase and ligase assay development; stereochemical control context

Biochemical Specificity of (R)-Carnitinyl-CoA Betaine


Despite sharing a core CoA moiety, substituting (R)-carnitinyl-CoA betaine with a generic 'betaine-CoA' or a close analog like its (S)-enantiomer or γ-butyrobetainyl-CoA can lead to experimental failure or misleading results. The specificity of the enzymes in this pathway, such as the CoA-transferase CaiB and the ligase CaiC, is highly dependent on the exact stereochemistry and acyl chain structure [1]. For instance, while CaiB can act on several betainyl-CoAs, the reaction kinetics and equilibrium constants differ significantly, with downstream pathways being strictly specific to the (R)-configuration [2]. Furthermore, the cellular import and export systems, such as the CaiT antiporter in *E. coli*, discriminate between L-carnitine and its metabolic precursors like γ-butyrobetaine, creating a tightly regulated system where the incorrect CoA-ester would not be metabolized or transported, thus failing to study the intended physiological or engineered process [2]. Using an incorrect analog could result in no activity, off-target effects, or unproductive binding, as highlighted by the distinct binding modes observed in crystal structures of CoA-transferases with different ligands [3].

!
(S)-enantiomer may not be recognized as native substrate, altering pathway interpretation and yield
!
Other betainyl-CoA analogs (e.g. γ-butyrobetainyl-CoA) may not induce required conformational change, limiting catalytic relevance
!
Generic CoA derivatives or non-native stereoisomers may not be transported or metabolized, reducing study translatability

Quantitative Evidence for (R)-Carnitinyl-CoA Betaine


Stereospecific Enzymatic Recognition by CaiB

The physiological relevance and experimental utility of (R)-carnitinyl-CoA betaine are rooted in its stereospecific recognition by key metabolic enzymes. The (R)-enantiomer is the native substrate for L-carnitine CoA-transferase (CaiB), a critical enzyme in bacterial carnitine metabolism. While the enzyme can recognize multiple betaine substrates, the reaction with the (S)-enantiomer is not a primary metabolic route, and the (R)-configuration is essential for the production of the biologically active L-carnitine isomer. The absolute specificity for the L-isomer pathway is highlighted by the fact that biotransformation studies can produce up to 60% yield of L-carnitine from crotonobetaine using resting *E. coli* cells engineered to overexpress the pathway, a process that proceeds exclusively through the (R)-carnitinyl-CoA intermediate [1].

Stereospecific Recognition
Class-level inference
Recognized substrate for CaiB; pathway yields up to 60% L-carnitine

vs (S)-enantiomer: not physiologically relevant substrate
Enantiomer-specific substrate context; supports (R)-configuration pathway studies
E. coli and Proteus sp. enzyme assays; class-level enzyme preference
Enzyme Specificity Stereochemistry Carnitine Metabolism CoA-transferase

CaiC Overexpression in L-Carnitine Bioproduction

The intracellular availability of (R)-carnitinyl-CoA betaine is a key bottleneck in the bioproduction of L-carnitine from the precursor crotonobetaine. Overexpression of the caiC gene, which encodes the enzyme that synthesizes this compound, led to a dramatic enhancement in process efficiency. Specifically, CaiC overexpression resulted in a nearly 20-fold increase in the biotransformation of crotonobetaine to L-carnitine in growing *E. coli* cells, achieving a yield of 30% [1]. Furthermore, the process could be optimized to 60% yield using resting cells, demonstrating that (R)-carnitinyl-CoA betaine synthesis is the primary metabolic control point [1].

CaiC Overexpression Yield
Class-level inference
~20-fold increase; 30% yield in growing cells, up to 60% in resting cells
Supports CaiC as rate-limiting step; informs metabolic engineering endpoint
Crotonobetaine-fed E. coli; wild-type vs. CaiC-overexpressing
Metabolic Engineering Bioproduction Carnitine Biosynthesis CoA Ligase

Crystal Structure of CaiB with Carnitinyl-CoA

The molecular basis for the specific recognition of (R)-carnitinyl-CoA betaine is elucidated by high-resolution crystal structures of the *E. coli* crotonobetainyl-CoA:carnitine CoA-transferase (CaiB) in complex with CoA and carnitinyl-CoA [1]. The structure of the CaiB D169A mutant bound to carnitinyl-CoA (PDB ID: 1XVV) reveals a distinct domain movement upon ligand binding that closes the active site, a feature not observed with all analogs [1]. This conformational change, induced by the specific binding of carnitinyl-CoA, is a key part of the enzyme's catalytic mechanism. This structural data provides atomic-level evidence of the unique interaction between the enzyme and (R)-carnitinyl-CoA betaine, which is not fully recapitulated by other betainyl-CoA derivatives like crotonobetainyl-CoA or γ-butyrobetainyl-CoA, which may bind but do not induce the same productive conformational change [1].

CaiB-Carnitinyl-CoA Structure
Class-level inference
Induces domain closure; catalytically competent state

vs other betainyl-CoA analogs: do not induce same closure
Reported conformational-change context; supports ligand-induced active-site closure review
X-ray crystallography, 2.4 Å resolution; D169A mutant
Structural Biology CoA-transferase Ligand Binding X-ray Crystallography

Applications of (R)-Carnitinyl-CoA Betaine


Mechanism of Type-III CoA Transferases

(R)-carnitinyl-CoA betaine is an essential reagent for structural and mechanistic studies of betainyl-CoA transferases, such as *E. coli* CaiB. As evidenced by the crystal structure of the CaiB mutant bound to carnitinyl-CoA (PDB ID: 1XVV), this compound induces a specific domain closure critical for catalysis [1]. Researchers can utilize this compound in co-crystallization trials, isothermal titration calorimetry (ITC) assays, or kinetic studies to dissect the catalytic cycle and substrate specificity of this family of enzymes. Its use is mandatory for distinguishing productive binding from non-productive interactions with other analogs [1].

Engineering L-Carnitine Production Strains

For metabolic engineers developing *E. coli* or other microbial chassis for the bioproduction of L-carnitine, (R)-carnitinyl-CoA betaine is the central metabolic intermediate. Quantitative data demonstrate that its synthesis is the major rate-limiting step, with overexpression of the ligase CaiC boosting yields by nearly 20-fold to 30-60% [2]. Using (R)-carnitinyl-CoA betaine as an analytical standard and substrate in enzyme assays allows for the precise quantification of CaiC and CaiB activities, enabling rational strain optimization and pathway balancing. It is the definitive reagent for troubleshooting low-yielding bioprocesses [2].

Activity Assays for CaiC and CaiB

The compound is the direct product of carnitine-CoA ligase (CaiC) and a key substrate for L-carnitine CoA-transferase (CaiB) [2]. It is therefore indispensable for developing and validating continuous or endpoint spectrophotometric assays to measure the activity of these enzymes. By monitoring the formation or consumption of the thioester bond at 232 nm or using coupled assays with DTNB (Ellman's reagent), researchers can characterize enzyme kinetics (Km, Vmax, kcat) for wild-type and mutant enzymes. This enables high-throughput screening of enzyme libraries for improved catalytic properties or altered substrate scopes [2].

Application
Selection Property
Validation Focus
CoA-transferase mechanistic studies
Stereochemical-control context
Conformational-change endpoint review
L-carnitine bioproduction strain engineering
Pathway-intermediate control
CaiC/CaiB activity endpoint
CoA-transferase/ligase assay development
Substrate specificity context
Kinetic parameter review

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